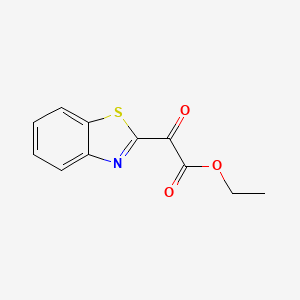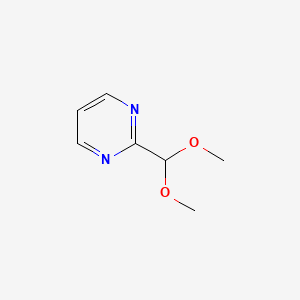
m-PEG12-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of m-PEG12-acid is C26H52O14 . Its molecular weight is 588.68 .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG12-acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
M-PEG12-acid has a molecular weight of 588.68 . It is soluble in water, DMSO, DCM, and DMF . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Protein PEGylation
m-PEG12-acid is used in the process of PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . PEGylation can increase the solubility and stability of proteins, reduce their immunogenicity, and enhance their pharmacokinetic properties .
Drug Delivery
The hydrophilic nature of m-PEG12-acid makes it an excellent candidate for drug delivery applications . It can be used to modify drug molecules to improve their water solubility, which can enhance the bioavailability of the drug .
Surface Modification
m-PEG12-acid can be used for surface modification to prevent protein adsorption and cell adhesion . This is particularly useful in the development of medical devices and implants .
Bioconjugation
The terminal carboxylic acid group of m-PEG12-acid can react with primary amine groups to form a stable amide bond . This property is useful in bioconjugation, where m-PEG12-acid can be used to link biomolecules together .
Chemical Synthesis
m-PEG12-acid can be used as a linker in chemical synthesis . The PEG spacer increases solubility in aqueous media, making it a valuable tool in the synthesis of complex molecules .
Biomaterials
The biocompatibility and non-immunogenic properties of m-PEG12-acid make it suitable for use in the creation of biomaterials . It can be incorporated into hydrogels, scaffolds, and other materials used in tissue engineering .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKFNFKUHXFBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG12-acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


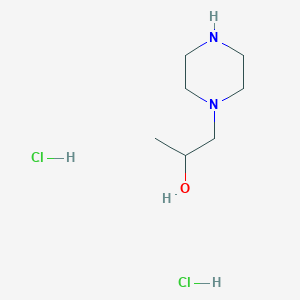



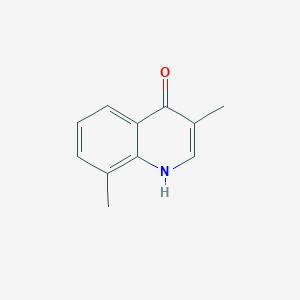
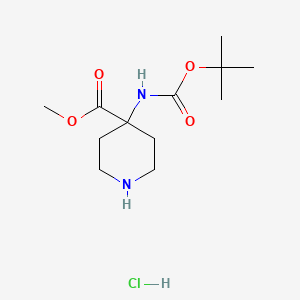
![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)



